Lower Lipophilicity and Higher Polarity Relative to the 4‑Methoxyphenyl Analogue
The target compound exhibits an XLogP3 of 0.7 and a topological polar surface area (TPSA) of 64.4 Ų [1]. By contrast, the closely related 1‑(4‑methoxyphenyl)‑4‑methyl‑2‑sulfanyl‑4,5‑dihydro‑1H‑imidazol‑5‑one (CAS 125751‑03‑3) has an XLogP3 of 1.7 and a TPSA of 73.8 Ų (three H‑bond acceptors vs. two) [2]. The cyclopropyl‑substituted compound is therefore markedly less lipophilic and more polar, which can translate into superior aqueous solubility, reduced plasma‑protein binding, and lower risk of CYP‑mediated metabolism.
| Evidence Dimension | Lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.7; TPSA = 64.4 Ų; HBA = 2; MW = 170.23 g/mol |
| Comparator Or Baseline | 1‑(4‑Methoxyphenyl)‑4‑methyl‑2‑sulfanyl‑4,5‑dihydro‑1H‑imidazol‑5‑one: XLogP3 = 1.7; TPSA = 73.8 Ų; HBA = 3; MW = 236.29 g/mol |
| Quantified Difference | ΔXLogP3 = 1.0; ΔTPSA = 9.4 Ų; ΔMW = 66.06 g/mol; ΔHBA = 1 |
| Conditions | Computed descriptors (XLogP3 v3.0, Cactvs 3.4.8.18) reported on AngeneChem product page and PubChem CID 4962412 |
Why This Matters
The lower lipophilicity and higher polarity of the cyclopropyl analogue improve its developability profile, potentially reducing attrition due to poor solubility or rapid metabolic clearance, which is a key consideration when selecting a starting point for medicinal‑chemistry optimization.
- [1] AngeneChem. 1‑Cyclopropyl‑4‑methyl‑2‑sulfanyl‑4,5‑dihydro‑1H‑imidazol‑5‑one (CAS 1008949‑73‑2). https://www.angenechem.com/1008949-73-2. View Source
- [2] PubChem. 1‑(4‑Methoxyphenyl)‑4‑methyl‑2‑sulfanyl‑4,5‑dihydro‑1H‑imidazol‑5‑one (CID 4962412). https://pubchem.ncbi.nlm.nih.gov/compound/4962412. View Source
